Egrifta

Description

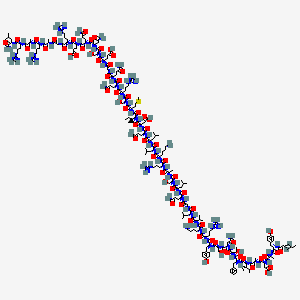

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEPNUQJQWDYKU-BMGKTWPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C221H366N72O67S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583207 | |

| Record name | Tesamorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5136 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218949-48-5 | |

| Record name | Tesamorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Characteristics of Tesamorelin

Mechanistic Insights into Tesamorelin S Biological Activity

Downstream Signaling Pathways and Mediators

Insulin-like Growth Factor 1 (IGF-1) Synthesis and Secretion

Tesamorelin's stimulation of GH release leads to a subsequent increase in the levels of insulin-like growth factor 1 (IGF-1) wikipedia.orgnih.gov. IGF-1 is a key mediator of many of GH's anabolic effects and is primarily produced in the liver, although other peripheral tissues such as muscle also contribute to its synthesis corepeptides.com. Research indicates that Tesamorelin-induced GH synthesis can elevate intramuscular IGF-1 levels corepeptides.com. Studies have shown that Tesamorelin can surge IGF-1 levels by approximately 122% corepeptides.com. IGF-1 is considered the main anabolic mediator of GH and may stimulate cell proliferation and increase protein synthesis in various cell lines corepeptides.com. Within muscle cells, IGF-1 can bind to its specific receptor (IGF-1R), triggering intracellular signaling pathways like the PI3K/Akt/mTOR cascade, which plays a crucial role in enhancing protein synthesis corepeptides.com.

Data on IGF-1 Increase with Tesamorelin:

| Hormone | Approximate Increase with Tesamorelin |

|---|---|

| GH (12-hour AUC) | 69% corepeptides.com |

| GH (Average Pulse Area) | 55% corepeptides.com |

Insulin-like Growth Factor Binding Protein-3 (IGFBP-3) Modulation

Tesamorelin therapy has been shown to increase levels of IGFBP-3 drugbank.comnih.govnih.gov. IGFBP-3 is the most abundant IGF binding protein in circulation and binds a significant portion of circulating IGF-1 in a ternary complex labcorp.com. IGFBP-3 modulates the activity of IGF-1 and contributes to increasing its half-life labcorp.com. It is believed to be regulated by GH and primarily originates in the liver labcorp.com. While IGFBP-3 is known to modulate the actions of IGFs, it has also been shown to exhibit biological effects independent of the IGF/IGF-1 receptor axis, although the exact mechanisms of these independent actions are not fully clear labcorp.com. Studies have indicated that Tesamorelin can increase circulating IGFBP-1 and IGFBP-3, while decreasing IGFBP-2 and IGFBP-6 nih.gov.

Intracellular Signaling Cascades (e.g., Adenylate Cyclase, cAMP)

Tesamorelin, by binding to GHRH receptors on pituitary cells, initiates a sequence of molecular events corepeptides.com. This binding is proposed to cause structural alterations in the GHRH receptors, activating the enzyme adenylate cyclase corepeptides.compatsnap.comnih.gov. Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) corepeptides.comwikipedia.org. Increased intracellular cAMP levels activate protein kinase A (PKA), which leads to protein phosphorylation and amplification of GHRH receptor signaling corepeptides.comnih.gov. This cascade ultimately stimulates the synthesis and secretion of GH from somatotrophs in the anterior pituitary gland corepeptides.comnih.gov. The cAMP-dependent pathway is considered the principal transduction mechanism mediating GHRH actions on somatotropic cells, although other pathways such as the phospholipase C pathway also play a role nih.gov.

Influence on Metabolic Homeostasis and Tissue Dynamics

Tesamorelin's influence on metabolic homeostasis and tissue dynamics is largely mediated through the increased levels of GH and subsequently IGF-1 wikipedia.orgnih.gov. These hormonal changes impact various metabolic processes, particularly lipid metabolism.

Lipid Metabolism Modulation

Tesamorelin has major effects on glucose and lipid metabolism nih.gov. The main mechanism by which Tesamorelin reduces body fat mass is through lipolysis, followed by a reduction in triglyceride levels wikipedia.org.

Adipose Tissue Metabolism (e.g., Lipolysis, Breakdown of Stored Fats)

Tesamorelin-induced GH elevation is posited to upregulate the action of GH on fat cells, leading to lipolytic effects on adipocytes corepeptides.com. This involves the stimulation of triglyceride hydrolysis and the release of free fatty acids from fat cells corepeptides.com. Tesamorelin has been shown to significantly reduce visceral adipose tissue (VAT) aidsmap.comhormonehealthinverness.comlivvnatural.comswolverine.comnih.gov. Clinical trials have reported approximately 15% VAT loss in 6 months and 18% over 52 weeks of treatment aidsmap.comlivvnatural.comnih.gov. This reduction in visceral adiposity is associated with improvements in key metabolic parameters aidsmap.comnih.gov. Tesamorelin targets adipose tissue by enhancing lipolysis and improving metabolic profiles modernpeptides.com. The enhanced sensitivity of visceral fat cells to GH is posited to lead to increased lipolysis and fatty acid oxidation in these cells corepeptides.com. By reducing visceral fat, Tesamorelin-induced GH may also decrease the flux of free fatty acids to the liver corepeptides.com.

Data on Visceral Fat Reduction with Tesamorelin:

| Treatment Duration | Approximate VAT Reduction | Source |

|---|---|---|

| 26 weeks | 15% aidsmap.comnih.gov | aidsmap.comnih.gov |

| 52 weeks | 18% aidsmap.comnih.gov | aidsmap.comnih.gov |

Regulation of Key Enzymes in Fat Storage and Breakdown (e.g., Hormone-Sensitive Lipase, Adipose Triglyceride Lipase)

Tesamorelin-induced GH may exert lipolytic effects on adipocytes by activating key enzymes regulating fat storage and breakdown, namely Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL) corepeptides.comhealor.com. These enzymes are crucial for stimulating triglyceride hydrolysis corepeptides.comjci.org. Specifically, GH may stimulate lipolysis by increasing cAMP levels, which activate PKA corepeptides.com. PKA phosphorylates HSL, enhancing its activity and leading to the breakdown of triglycerides into free fatty acids and glycerol (B35011) corepeptides.com. ATGL is also involved in the initial step of triglyceride hydrolysis jci.org. The activation of these enzymes by Tesamorelin-induced GH contributes to the reduction of stored fat corepeptides.comhealor.com.

Influence on Metabolic Homeostasis and Tissue Dynamics

Adipose Tissue Metabolism (e.g., Lipolysis, Breakdown of Stored Fats)

Glucose Metabolism and Insulin (B600854) Sensitivity Research

Research into tesamorelin's effects on glucose metabolism and insulin sensitivity has yielded varied findings. While there were initial concerns that tesamorelin might induce insulin resistance due to its mechanism involving GH secretion, studies have generally shown a neutral effect on glucose metabolism bmidoctors.com. Some patients may even experience improvements in insulin sensitivity, potentially as a direct consequence of reduced visceral fat bmidoctors.com.

Studies in patients with type 2 diabetes treated with tesamorelin for 12 weeks did not show significant alterations in insulin response or glycemic control nih.govresearchgate.net. Fasting glucose levels and HbA1c were not significantly different between treatment groups (placebo, 1 mg tesamorelin, and 2 mg tesamorelin) at Week 12 researchgate.net. Glucose levels during an oral glucose tolerance test (OGTT) were also similar between the groups over the 12-week treatment period nih.gov.

However, some time-dependent changes in glucose levels were observed in one study, with before-lunch glucose levels tending to increase in the tesamorelin 2 mg group compared to placebo and the 1 mg group at Weeks 1, 4, and 8 nih.gov. There was also a borderline effect of time on fasting glucose, with higher values in the tesamorelin 2 mg group at Weeks 4 and 8 nih.gov.

Data from a study on the metabolic effects of tesamorelin in patients with type 2 diabetes:

| Measurement | Group | Baseline (mean ± SD) | Week 12 (mean ± SD) | p-value |

| Fasting Glucose (mmol/L) | Placebo | - | 0.1 ± 2.4 | 0.44 |

| Tesamorelin 1 mg | - | -0.7 ± 1.5 | ||

| Tesamorelin 2 mg | - | -0.6 ± 2.1 | ||

| OGTT Glucose 120 min (mmol/L) | Placebo | - | 7.8 ± 2.9 | Similar |

| Tesamorelin 1 mg | - | 6.7 ± 3.2 | ||

| Tesamorelin 2 mg | - | 8.7 ± 3.6 | ||

| Fasting Insulin (pmol/L) | Placebo | - | - | No significant difference |

| Tesamorelin 1 mg | - | - | ||

| Tesamorelin 2 mg | - | - | ||

| OGTT Insulin 120 min (pmol/L) | Placebo | - | 137.4 ± 179.5 | No significant difference |

| Tesamorelin 1 mg | - | 159.9 ± 165.8 | ||

| Tesamorelin 2 mg | - | 123.9 ± 124.6 |

Protein Synthesis and Muscle Energy Metabolism

Tesamorelin's stimulation of GH and IGF-1 can influence protein synthesis and muscle energy metabolism gigwise.comswolverine.com. GH plays a crucial role in lipolysis (fat breakdown) and muscle protein synthesis yoodirecthealth.com. The increase in GH levels induced by tesamorelin can lead to improvements in body composition, including enhancing muscle mass and strength bmidoctors.combeverlyhillsconciergedoctor.com. This effect is considered particularly beneficial for patients who may experience muscle wasting bmidoctors.com.

Tesamorelin helps reduce visceral fat while potentially preserving lean mass yoodirecthealth.com. Research suggests that tesamorelin's influence on lipid and glucose metabolism might indirectly support muscular tissue integrity by optimizing nutrient availability epodravina.hr. The targeted GH stimulation is also speculated to directly promote anabolic processes in muscle tissues epodravina.hr. Studies are exploring how tesamorelin might influence mitochondrial function and protein synthesis in various cell types yoodirecthealth.comepodravina.hr.

Cellular Proliferation, Differentiation, and Tissue Remodeling Processes

The increase in GH and IGF-1 levels stimulated by tesamorelin is crucial for cellular proliferation, differentiation, and metabolic regulation gigwise.com. GH and IGF-1 have been associated with cellular repair and tissue remodeling gigwise.com. Researchers are investigating whether tesamorelin might influence pathways involved in cell renewal, particularly in tissues with limited regenerative capacity gigwise.com. Preliminary studies suggest that GH may support fibroblast proliferation and collagen synthesis, processes integral to skin cells and connective tissue resilience gigwise.com.

Tesamorelin's hypothesized potential to stimulate GH release may support studies exploring protein synthesis and cellular recovery mechanisms, which could be instrumental in understanding how tissues adapt and recover following damage or stress maktel.mk. The regenerative properties of growth hormones make tesamorelin an intriguing candidate for studies on tissue growth and repair epodravina.hr. Research indicates that tesamorelin's possible influence on lipid and glucose metabolism might indirectly affect cellular environments, providing optimal conditions for regeneration epodravina.hr.

In the context of hepatic health, studies have shown that tesamorelin downregulated hepatic genes involved in cell division compared to placebo nih.gov. Reduced expression of these genes among tesamorelin-treated individuals was associated with a decrease in fibrosis-related gene scores nih.gov. Hepatocyte proliferation has been recognized as a critical step underlying NAFLD pathogenesis nih.gov. Furthermore, findings suggest that tesamorelin reduced hepatic expression of genes involved in tissue repair, supporting a role for augmented GH secretion and IGF-1 in blunting fibrogenesis nih.gov. Significant inverse relationships have been observed between changes in IGF-1 transcript levels and key tissue repair pathways nih.gov.

Preclinical Investigations and Non Human Animal Models

In Vitro Studies of GHRH Receptor Binding and Activation

In vitro investigations have explored the direct interaction of tesamorelin with GHRH receptors, primarily located on pituitary gland cells. These studies suggest that tesamorelin binds to these receptors, initiating a cascade of intracellular signaling events. muddyrivernews.comcorepeptides.com The binding is hypothesized to induce conformational changes in the GHRH receptor, particularly involving transmembrane helix 6 (TM6), which is thought to facilitate coupling with G proteins. corepeptides.com This coupling subsequently leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). corepeptides.com The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), a key enzyme involved in various downstream cellular processes, ultimately leading to the stimulation of growth hormone (GH) synthesis and release. corepeptides.com This in vitro evidence supports tesamorelin's function as a potent GHRH receptor agonist, mimicking the action of endogenous GHRH. wikipedia.orgcorepeptides.com

Animal Model Research on Growth Hormone Secretion and Pulsatility

Below is a table summarizing representative findings on Tesamorelin's effects on GH secretion parameters in a preclinical context:

| Parameter | Observed Change with Tesamorelin | Reference |

| Mean overnight GH concentration | Increased | oup.comnih.gov |

| GH area under the curve | Increased | oup.comnih.gov |

| Basal GH secretion | Increased | oup.comnih.gov |

| Average GH pulse area | Increased | oup.comnih.gov |

| GH pulse frequency | Variable/Further study needed | nih.gov |

Investigations into Neuroendocrine Signaling and Feedback Loops in Animal Models

Animal models have been crucial for investigating how tesamorelin interacts with and modulates neuroendocrine signaling pathways and feedback loops, particularly within the hypothalamic-pituitary-somatotropic axis. As a GHRH analog, tesamorelin directly stimulates the pituitary gland, influencing the release of GH. epodravina.hrknews.kg This interaction provides a valuable model for studying the regulatory mechanisms of GH secretion controlled by the hypothalamus. epodravina.hr The GH/insulin-like growth factor-1 (IGF-1) axis is a key neuroendocrine pathway regulated by complex feedback loops. nih.gov Tesamorelin treatment has been shown to increase IGF-1 levels, which is a downstream effect of increased GH. nih.govoup.comnih.govwikipedia.orgplos.org IGF-1, in turn, exerts negative feedback on GH secretion at both the hypothalamic and pituitary levels. plos.org Preclinical models allow for detailed examination of how tesamorelin administration perturbs and is integrated into these intricate feedback mechanisms. lifestylepeptides.comepodravina.hr Research into other neuroendocrine signaling pathways, such as the interplay between the PI3K/Akt and MAPK pathways, in various biological contexts underscores the complexity of the cellular signaling networks that can be influenced by hormonal modulation initiated by compounds like tesamorelin. thno.orgmdpi.com

Cellular Repair Processes and Regenerative Biology Research

The potential impact of tesamorelin on cellular repair processes and its relevance to regenerative biology have been explored in preclinical research, largely through its effects on the GH/IGF-1 axis. GH signaling is hypothesized to play a role in maintaining cellular vitality and function. epodravina.hr Elevated levels of GH and IGF-1, induced by tesamorelin, are of interest in the context of tissue repair and regeneration. epodravina.hrcorepeptides.com In vitro experiments suggest that increased GH, potentially stimulated by tesamorelin, can lead to elevated intramuscular IGF-1 levels, which may contribute to improved mitochondrial function and energy metabolism in muscle cells. corepeptides.com Studies using GHRH agonists in animal models of cardiac injury have demonstrated beneficial effects on cardiac function and reduced scar formation, suggesting a role in activating reparative cellular cascades. patsnap.comresearcher.life While direct comprehensive studies specifically on tesamorelin and broad regenerative biology are ongoing, its established effect on the GH/IGF-1 axis positions it as a relevant compound for investigation in this field. muddyrivernews.comstemcellsgroup.com Research on the role of IGF-1 in nerve regeneration in animal models further highlights the potential involvement of the GH axis components in repair processes. mdpi.com Analysis of hepatic gene expression in individuals treated with tesamorelin also indicated downregulation of pathways related to tissue repair, suggesting a modulation of these processes in the liver. nih.gov

Hepatic Fat Metabolism Studies

Studies in preclinical models and in clinical research have investigated the effects of tesamorelin on hepatic fat metabolism. Tesamorelin has demonstrated efficacy in reducing liver fat accumulation, particularly in the context of conditions like NAFLD associated with excess abdominal fat. nih.govresearchgate.netjwatch.orgharvard.educlinicaltrials.gov Murine models of MASLD have shown that tesamorelin administration leads to significant reductions in fat depots within the liver. postersessiononline.eu In studies involving HIV-infected individuals with abdominal fat accumulation, tesamorelin treatment resulted in a statistically significant, albeit modest, decrease in liver fat content compared to placebo. nih.govjwatch.orgharvard.edu This reduction in hepatic steatosis occurred concurrently with the known reduction in visceral adipose tissue. nih.govjwatch.orgharvard.edu Investigations into the underlying mechanisms suggest that the GH-IGF-1 axis plays a role in regulating hepatic lipid metabolism. clinicaltrials.gov Lower IGF-1 levels have been observed in individuals with NAFLD and are inversely correlated with the severity of steatosis and fibrosis. clinicaltrials.gov While tesamorelin increases IGF-1, its beneficial effects on liver fat may involve multiple pathways, potentially independent of or in addition to its influence on factors like FGF21, a hormone involved in metabolic regulation. nih.gov Analysis of gene expression in the livers of individuals treated with tesamorelin revealed changes indicative of a shift towards a healthier hepatic profile, including altered expression of genes involved in oxidative phosphorylation, inflammation, and tissue repair. nih.gov

Evaluation of Cellular Aging and Longevity Pathways

Research into cellular aging and longevity pathways often utilizes animal models to understand the complex processes involved and identify potential interventions. Aging is characterized by a decline in organismal function and an increased susceptibility to age-related disorders. nih.gov Various animal models, including yeast, nematodes (C. elegans), fruit flies (Drosophila melanogaster), and rodents, have been instrumental in identifying genes and pathophysiological pathways that influence lifespan and the rate of aging. nih.gov

Studies in animal models have shown that interventions affecting metabolic pathways, such as caloric restriction, can influence longevity by activating mechanisms that promote genome stability, stress resistance, and stem cell function. frontiersin.org Similarly, research on compounds like metformin (B114582) and rapamycin (B549165) in animal models has demonstrated effects on lifespan and age-related diseases by influencing pathways such as insulin (B600854) sensitivity, inflammation, and mTOR signaling. outlivetx.com Peptides that stimulate growth hormone secretion, including tesamorelin, are understood to support cellular repair and regeneration processes through the normal GH/IGF-1 pathways. outlivetx.com While direct, detailed preclinical data specifically on tesamorelin's impact on cellular aging markers (like senescent cell accumulation or telomere length) and lifespan extension in non-human animal models were not extensively found in the immediate search results, the known mechanism of action via the GH/IGF-1 axis suggests a potential indirect influence on processes relevant to aging and longevity, given the role of this axis in metabolism and cellular function. nih.govdrugbank.comsuaway.comoutlivetx.com

Animal models of aging are used to assess various parameters, including behavioral changes, cognitive function, and histopathological markers of senescence (e.g., P16INK4A and β-galactosidase). innoserlaboratories.com The diversity of animal models and experimental approaches in aging research can make direct comparisons challenging. nih.gov

Methodological Approaches in Tesamorelin Research

In Vitro Methodologies for Receptor Binding and Activity Assays

In vitro methodologies are crucial for characterizing the interaction of Tesamorelin with its target, the GHRH receptor, and assessing its biological activity at a cellular level. Tesamorelin is a stabilized synthetic peptide analogue of hypothalamic GHRH and binds to and stimulates human GHRH receptors guidetopharmacology.orgfda.gov. In vitro studies have shown that the binding affinity of Tesamorelin to the GHRH receptor is comparable to that of unmodified human GHRH .

Receptor binding assays, such as radioligand binding studies, are powerful techniques used to obtain detailed information about receptor-ligand interactions, including affinity and the number of binding sites springernature.com. These assays can be performed using membrane preparations, whole cells, or tissue slices springernature.com. In vitro autoradiographic binding assays, for example, utilize tissue sections to study the distribution and properties of binding sites umich.edu. These methods allow for the direct control and measurement of binding reaction aspects and the evaluation of unlabeled drugs in competition assays umich.edu. Novel real-time cell-binding approaches have also been developed to assess binding affinity and kinetics with high spatial and temporal resolution nih.gov.

Activity assays, often cell-based bioassays, are used to confirm the biological effect of Tesamorelin, such as its ability to induce cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing human GHRH receptors natap.org. These assays measure the downstream effects of receptor activation. While a precise correlation between Tesamorelin acetate (B1210297) bioactivity and methods like HPLC assay can be variable, bio-identity testing using cell-based assays supports the assessment of Tesamorelin biological activity fda.gov.

Analytical Techniques for Peptide Detection and Characterization

Analytical techniques are essential for identifying, quantifying, and characterizing Tesamorelin and its potential metabolites in biological samples.

Immunoaffinity Purification coupled with Mass Spectrometry

Immunoaffinity purification coupled with mass spectrometry (MS) is a powerful method for the detection of peptides like Tesamorelin in complex biological matrices such as plasma researchgate.netnih.gov. This approach utilizes antibodies specific to the target peptide (e.g., a polyclonal GHRH antibody) to selectively extract and enrich the analyte from the sample matrix researchgate.netnih.gov. The purified peptide is then analyzed by mass spectrometry, often high-resolution/high-accuracy tandem mass spectrometry (LC-HRMS/MS), for identification and quantification researchgate.netnih.gov. This method has been applied in sports drug testing to detect GHRHs, including Tesamorelin, and their metabolites in human plasma researchgate.netnih.gov. The immunoaffinity step helps to reduce matrix interference and improve the sensitivity and specificity of the MS analysis researchgate.netresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of peptides and their metabolites mdpi.comnih.gov. LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry mdpi.comnih.gov. This allows for the separation of complex mixtures and the identification and quantification of individual components based on their mass-to-charge ratio and fragmentation patterns nih.gov.

For metabolite analysis of Tesamorelin, LC-MS/MS can be used to identify and quantify potential degradation products in biological samples researchgate.netnih.gov. In vitro and in vivo studies coupled with LC-HRMS/MS have been performed to elucidate the stability and metabolism of GHRHs, including Tesamorelin researchgate.netnih.gov. LC-MS/MS-based metabolomics approaches are capable of comprehensive metabolite analysis and can be applied to identify metabolite compositions cabidigitallibrary.org. Different LC separation modes, such as reversed-phase LC (RPLC) and hydrophilic interaction chromatography (HILIC), can be used to cover a wide range of metabolites with varying polarities lcms.cz. High-resolution MS (HRMS) provides accurate mass data, improving metabolite annotation lcms.cz.

Advanced Approaches for Assessing GH Secretion Dynamics

Assessing the dynamics of GH secretion is important for understanding the pharmacological effects of Tesamorelin, as it stimulates endogenous GH release nih.gov.

Deconvolution Analysis for Basal and Pulsatile GH Secretion

Deconvolution analysis is an advanced mathematical technique used to analyze hormone secretion patterns from circulating hormone concentration data nsf.gov. This method allows for the estimation of underlying secretory events, including basal secretion and the characteristics of pulsatile release (e.g., pulse timing, amplitude, and frequency) nsf.gov. By deconvolving the measured GH concentrations over time, researchers can gain insights into the rate of GH secretion and clearance nsf.gov.

Deconvolution analysis, using algorithms such as AutoDecon, has been applied in studies investigating the effects of Tesamorelin on endogenous GH pulsatility nih.govnih.gov. These studies involve frequent blood sampling over a defined period (e.g., overnight) to capture the pulsatile nature of GH secretion nih.govnih.gov. Analysis of these data using deconvolution can reveal whether Tesamorelin primarily affects basal GH secretion, pulse amplitude, or pulse frequency nih.gov. Studies have shown that Tesamorelin augments GH secretion by increasing both basal secretion and GH pulse area, without significantly changing pulse frequency nih.gov.

Imaging Modalities for Adipose Tissue Quantification in Research Models

Imaging modalities are essential for quantitatively assessing changes in adipose tissue distribution, particularly VAT, in response to Tesamorelin treatment in research and clinical studies.

Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) are considered precise and reliable methods for the qualitative and quantitative analysis of VAT . MRI is often considered the gold standard technique due to its ability to non-invasively estimate VAT safely and accurately . These techniques provide cross-sectional images that allow for the measurement of adipose tissue area or volume .

In Tesamorelin research, CT and MRI scans are routinely used to quantify changes in VAT portico.orgnih.govnih.gov. Measurements are typically taken at specific anatomical levels, such as a single slice at the L4-L5 intervertebral disc plos.orgpremera.com. Images are often analyzed in a blinded fashion at a central imaging reading center to ensure consistency and reduce bias nih.govplos.org.

Clinical trials evaluating Tesamorelin have used CT scans to demonstrate significant reductions in VAT compared to placebo portico.orgnih.govpremera.com. For example, studies have reported significant percentage reductions in VAT from baseline after Tesamorelin treatment portico.orgnih.gov.

While waist circumference is a simple anthropometric measurement that correlates with VAT, imaging techniques like CT and MRI provide more precise and reliable quantification of VAT . Dual-energy X-ray absorptiometry (DXA) can also quantify trunk and peripheral fat, but studies have shown that DXA may underestimate VAT compared to CT, particularly with increased visceral adiposity d-nb.info.

Data from clinical trials using CT scans have shown that Tesamorelin treatment leads to a significant reduction in VAT. For instance, in one trial, Tesamorelin treatment resulted in a 15.4% decrease in VAT compared to placebo at 26 weeks portico.org.

Data Table: Change in Visceral Adipose Tissue (VAT) in Tesamorelin Clinical Trials

| Study | Treatment Group | Baseline VAT (cm²) (Mean ± SD) | Change in VAT at 26 Weeks (cm²) (Mean ± SD) | Percent Change in VAT at 26 Weeks (%) | p-value (vs. Placebo) |

| Trial 1 portico.org | Tesamorelin 2mg | 158-190 | -24 ± 41 | -15.4 | < 0.001 |

| Trial 1 portico.org | Placebo | 158-190 | +2 ± 35 | +1.3 | - |

| Trial 10 premera.com | Tesamorelin | Not specified | Not specified | -18 | < 0.001 |

| Trial 10 premera.com | Placebo | Not specified | Not specified | +2 | - |

| Trial 11 premera.com | Tesamorelin | Not specified | Not specified | -14 | < 0.001 |

| Trial 11 premera.com | Placebo | Not specified | Not specified | -2 | - |

Future Directions and Emerging Research Avenues for Tesamorelin

Exploration of Broader Metabolic Applications

Beyond HIV-associated lipodystrophy, tesamorelin is being investigated for its potential in treating other metabolic disorders. Research suggests it may be effective in treating non-alcoholic fatty liver disease (NAFLD) by reducing hepatic fat and preventing fibrosis progression in HIV patients, with potential for applications in populations beyond those with HIV massgeneral.org. Studies have shown tesamorelin can reduce liver fat by approximately 37% relative to placebo and normalize liver fat in a significant percentage of patients after 12 months massgeneral.org. It has also been observed to improve systemic inflammation and lipid profiles, including decreasing triglycerides and total cholesterol massgeneral.orgnih.govoup.com. The peptide's potential role in modulating lipid metabolism and influencing glucose metabolism is of interest for understanding metabolic syndromes and related conditions epodravina.hrgogeviti.com. While some studies in patients with type 2 diabetes did not show significant changes in insulin (B600854) response or glycemic control over 12 weeks, the peptide did lead to decreases in total cholesterol and non-HDL cholesterol in one study researchgate.net.

Investigations into Potential Neurophysiological and Cognitive Influences

The potential for tesamorelin to impact brain function and cognitive performance is an area of emerging research muddyrivernews.com. Growth hormone and IGF-1 are known to influence neurogenesis, synaptic plasticity, and memory formation, and their levels naturally decline with age muddyrivernews.comassamtribune.comoup.comresearchgate.net. Studies have explored the effects of tesamorelin on cognitive function in older adults and those with mild cognitive impairment (MCI) innerbody.comfrontiersin.orgsciencedaily.com. Research indicates that tesamorelin may have favorable effects on cognition, including improvements in executive function, verbal memory, and visual memory in both healthy older adults and those with MCI innerbody.comsciencedaily.comlivvnatural.com. These cognitive benefits have been associated with increased IGF-1 levels oup.com. The peptide's potential to stimulate GH might influence pathways related to memory, learning, and neural adaptability, offering a model for research into cognitive science and cellular aging affecting the brain gigwise.com.

Research on Cellular Aging and Longevity Mechanisms

Tesamorelin's interaction with the GH axis has led to investigations into its potential impacts on cellular aging and longevity muddyrivernews.comassamtribune.com. Growth hormone secretion declines with age, a phenomenon known as somatopause, which is associated with various physiological changes including alterations in metabolism and diminished cognitive function assamtribune.comyuniquemedical.comnih.gov. By stimulating GH secretion, tesamorelin may offer a means to investigate somatopause and its related impacts on cellular aging assamtribune.com. It has been hypothesized that the peptide might support cellular repair mechanisms, reduce oxidative stress, and modulate telomere dynamics muddyrivernews.com. Research is exploring how GH-induced telomere maintenance might impact cellular longevity and vitality in research models muddyrivernews.com. The peptide's potential influence on lipid and glucose metabolism may also indirectly affect cellular environments, potentially providing conditions for regeneration epodravina.hr. Studies are also exploring its potential implications in muscle cell physiology and the mechanisms governing sarcopenia, the age-related decline in muscular tissue mass assamtribune.com.

Development of Second-Generation GHRH Peptides with Enhanced Properties

The development of synthetic GHRH analogs like tesamorelin has paved the way for exploring second-generation peptides with potentially enhanced properties tryeden.com. Research into different growth hormone-releasing peptides (GHRPs) and their interactions with GHRH analogs is ongoing epodravina.hrparticlepeptides.comresearchgate.net. Studies have investigated the mechanisms of action of second-generation GH-releasing peptides, noting differences in how they stimulate GH release compared to GHRH nih.govoup.comoup.com. For example, some GHRPs may stimulate GH release via a calcium-dependent, cAMP-independent mechanism, distinct from GHRH nih.gov. The combination of tesamorelin with other peptides, such as Ipamorelin, is being explored for potential synergistic effects on hormonal regulation, metabolic processes, and tissue dynamics epodravina.hrmuddyrivernews.comportal.hr. Future investigations may focus on optimizing peptide interactions and exploring how blends might influence specific molecular pathways epodravina.hrportal.hr.

Understanding Long-Term Physiological and Biochemical Impacts in Research Models

Understanding the long-term physiological and biochemical impacts of tesamorelin is crucial for assessing its full therapeutic potential and safety profile. Studies have evaluated the sustained effects of tesamorelin on visceral adipose tissue (VAT) and lipid parameters over extended periods nih.govpeptidesociety.orgnatap.org. Research has shown that the reduction in VAT achieved with tesamorelin can be sustained with continued treatment nih.govnatap.org. For instance, a study showed an average decrease of 18% in VAT was maintained over 52 weeks of treatment nih.govnatap.org. Beneficial effects on triglycerides and total cholesterol were also maintained over 52 weeks nih.govnatap.org. However, upon discontinuation of tesamorelin, VAT tends to reaccumulate nih.govpeptidesociety.orgnatap.org. Long-term treatment with tesamorelin has generally been well tolerated in studies, with changes in glucose parameters not being clinically significant over 52 weeks nih.govnatap.org. Research continues to explore the intricate relationships between tesamorelin's effects on the GH axis, metabolic markers, body composition, and potential impacts on other physiological systems over the long term in various research models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.